molecular formula C17H14N4O3 B6346922 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 1354935-29-7

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No.: B6346922
CAS No.: 1354935-29-7
M. Wt: 322.32 g/mol
InChI Key: XDCZSJHEFXQBTN-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyphenyl group at the 4-position and a nitrophenyl group at the 6-position The amine group is located at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with guanidine to form the desired pyrimidine ring. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: 4-(3-Hydroxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.

    Reduction: 4-(3-Methoxyphenyl)-6-(4-aminophenyl)pyrimidin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)-6-(4-aminophenyl)pyrimidin-2-amine
  • 4-(3-Hydroxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
  • 4-(3-Methoxyphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine

Uniqueness

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is unique due to the presence of both a methoxy group and a nitro group on the phenyl rings, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-24-14-4-2-3-12(9-14)16-10-15(19-17(18)20-16)11-5-7-13(8-6-11)21(22)23/h2-10H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCZSJHEFXQBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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